molecular formula C7H10O2 B14371244 3-Hydroxybicyclo[2.2.1]heptan-2-one CAS No. 89898-01-1

3-Hydroxybicyclo[2.2.1]heptan-2-one

Cat. No.: B14371244
CAS No.: 89898-01-1
M. Wt: 126.15 g/mol
InChI Key: LHQWPNKPOSHHJA-UHFFFAOYSA-N
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Description

3-Hydroxybicyclo[221]heptan-2-one is a bicyclic organic compound with a unique structure that includes a hydroxyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxybicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxybicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxybicyclo[2.2.1]heptan-2-one is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-hydroxybicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-4-1-2-5(3-4)7(6)9/h4-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQWPNKPOSHHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508398
Record name 3-Hydroxybicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89898-01-1
Record name 3-Hydroxybicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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